molecular formula C8H10NO5PS B1197354 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene CAS No. 597-89-7

1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene

Cat. No.: B1197354
CAS No.: 597-89-7
M. Wt: 263.21 g/mol
InChI Key: IVNMMKOOGWCFRS-UHFFFAOYSA-N
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Description

1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene: is an organophosphorus compound widely known for its use as an insecticide. It is a derivative of phosphorothioic acid and is characterized by the presence of both methyl and nitrophenyl groups. This compound is commonly used in agricultural settings to control pests on various crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene typically involves the reaction of O,O-dimethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

O,O-dimethyl phosphorochloridothioate+p-nitrophenolO,S-Dimethyl O-(p-nitrophenyl) phosphorothioate+HCl\text{O,O-dimethyl phosphorochloridothioate} + \text{p-nitrophenol} \rightarrow \text{this compound} + \text{HCl} O,O-dimethyl phosphorochloridothioate+p-nitrophenol→O,S-Dimethyl O-(p-nitrophenyl) phosphorothioate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form p-nitrophenol and dimethyl phosphorothioic acid.

    Oxidation: The compound can be oxidized to form its corresponding oxon derivative.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Hydrolysis: p-Nitrophenol and dimethyl phosphorothioic acid.

    Oxidation: Oxon derivative of the compound.

    Reduction: Amino derivative of the compound.

Scientific Research Applications

1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.

    Biology: Investigated for its effects on various biological systems, including enzyme inhibition.

    Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.

    Industry: Employed in the formulation of insecticides for agricultural use.

Mechanism of Action

The primary mechanism of action of 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds and is responsible for its insecticidal properties.

Comparison with Similar Compounds

    Methyl Parathion: O,O-dimethyl O-(p-nitrophenyl) phosphorothioate.

    Ethyl Parathion: O,O-diethyl O-(p-nitrophenyl) phosphorothioate.

    Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.

Uniqueness: 1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene is unique due to its specific combination of methyl and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of toxicity, efficacy, and environmental persistence, making it suitable for specific applications in pest control.

Properties

IUPAC Name

1-[methoxy(methylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5PS/c1-13-15(12,16-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNMMKOOGWCFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929030
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-89-7, 135513-15-4, 135513-16-5
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl-methylparathion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Isoparathion methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Isoparathion methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135513165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S-Dimethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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